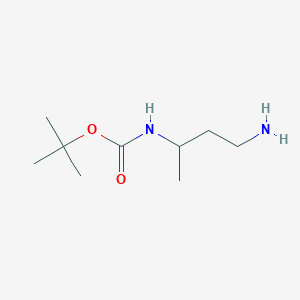
4,5-二氯吡啶-2-胺
概述
描述
4,5-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It’s an important intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 4,5-Dichloropyridin-2-amine involves several steps. One of the synthesis routes includes oxidation of 2,6-dichloropyridine, followed by nitration and reduction. Another method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Molecular Structure Analysis
The molecular weight of 4,5-Dichloropyridin-2-amine is 163.00 g/mol . The InChIKey of the compound is CRRAQLWJVYODCL-UHFFFAOYSA-N . The compound has a topological polar surface area of 38.9 Ų .
Chemical Reactions Analysis
4,5-Dichloropyridin-2-amine can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
4,5-Dichloropyridin-2-amine has a molecular weight of 163.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 161.9751535 g/mol .
科学研究应用
Application 1: Synthesis of Pyrimidine-Based Compounds
- Summary of the Application: This application involves the synthesis of pyrimidine-based compounds using 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Methods of Application: The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Results or Outcomes: The experimental results showed unexpected aromatic nucleophilic substitution reaction products . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions were found to be significant .
Application 2: Synthesis of Energetic Materials
- Summary of the Application: This application involves the synthesis of energetic materials using 4-amino-2,6-dichloropyridine . The synthesized compounds are expected to have high densities, high heats of formation, and good detonation properties .
- Methods of Application: The method involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes: The synthetic reactions proceeded under mild conditions . The synthesized compounds are expected to be powerful and less sensitive energetic materials .
Application 3: Herbicidal Active Substances
- Summary of the Application: 4,5-Dichloropyridin-2-amine can be used as an active substance in herbicides . Herbicides are substances used to control unwanted plants, especially in agricultural settings .
- Methods of Application: The specific methods of application can vary depending on the specific formulation of the herbicide, but generally involve dilution in water and application to the soil or foliage of unwanted plants .
- Results or Outcomes: The expected outcome is the control or elimination of unwanted plants. The specific results can vary depending on the specific plants targeted and the conditions of use .
Application 4: Synthesis of Nitroheteroaromatic Systems
- Summary of the Application: This application involves the synthesis of nitroheteroaromatic systems, which are important in the development of new high energy density materials .
- Methods of Application: The method involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes: The synthetic reactions proceeded under mild conditions . The synthesized compounds are expected to be powerful and less sensitive energetic materials .
Application 5: Synthesis of Pyrimidine-Based Compounds
- Summary of the Application: This application involves the synthesis of pyrimidine-based compounds using 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Methods of Application: The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Results or Outcomes: The experimental results showed unexpected aromatic nucleophilic substitution reaction products . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions were found to be significant .
Application 6: Synthesis of Energetic Materials
- Summary of the Application: This application involves the synthesis of energetic materials using 4-amino-2,6-dichloropyridine . The synthesized compounds are expected to have high densities, high heats of formation, and good detonation properties .
- Methods of Application: The method involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes: The synthetic reactions proceeded under mild conditions . The synthesized compounds are expected to be powerful and less sensitive energetic materials .
安全和危害
未来方向
While the future directions for 4,5-Dichloropyridin-2-amine are not explicitly mentioned in the search results, the compound’s diverse functional groups make it an important structural motif in numerous bioactive molecules . This suggests that it could have potential applications in the development of new pharmaceuticals and other chemical products.
属性
IUPAC Name |
4,5-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAQLWJVYODCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444624 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridin-2-amine | |
CAS RN |
188577-68-6 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
